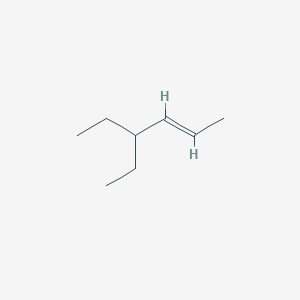

(E)-4-Ethylhex-2-ene

描述

Structure

3D Structure

属性

IUPAC Name |

(E)-4-ethylhex-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-4-7-8(5-2)6-3/h4,7-8H,5-6H2,1-3H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHONQMAWQLWLX-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-46-2 | |

| Record name | 4-Ethyl-2-hexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for E 4 Ethylhex 2 Ene and Its Isomers

Elimination Reactions for Alkene Formation

Elimination reactions involve the removal of two substituents from a molecule, typically from adjacent carbon atoms, to form a double or triple bond. For the synthesis of (E)-4-Ethylhex-2-ene and its isomers, the most relevant precursor is an alcohol, which can be induced to lose a molecule of water.

The dehydration of an alcohol is an acid-catalyzed elimination reaction in which the hydroxyl (-OH) group and a hydrogen atom from an adjacent carbon are removed to form water and an alkene. libretexts.orgstudy.com This process is a common and effective method for alkene synthesis. libretexts.org

The synthesis of 4-ethylhex-2-ene isomers is achievable through the acid-catalyzed dehydration of 4-ethyl-2-hexanol. This reaction typically involves heating the alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.orgchemguide.co.uk The acid protonates the hydroxyl group, converting it into a good leaving group (water), which facilitates its departure and the subsequent formation of a carbocation intermediate. youtube.comyoutube.com

The removal of a hydrogen atom from a carbon adjacent to the carbocation leads to the formation of a double bond. In the case of 4-ethyl-2-hexanol, there are two possible adjacent carbons from which a proton can be abstracted, leading to a mixture of alkene products. According to Zaitsev's rule, the major product will be the most substituted (and therefore most stable) alkene. masterorganicchemistry.com

The potential products from the dehydration of 4-ethyl-2-hexanol are:

4-Ethylhex-2-ene (major product, existing as E and Z isomers)

4-Ethylhex-1-ene (minor product)

The formation of the trans, or (E), isomer is generally favored over the cis, or (Z), isomer due to reduced steric strain.

Table 1: Potential Alkene Products from the Dehydration of 4-Ethyl-2-hexanol

| Product Name | Structure | Classification | Stability |

|---|---|---|---|

| This compound | CH₃CH=CHCH(CH₂CH₃)CH₂CH₃ | Trisubstituted | Major Product (most stable) |

| (Z)-4-Ethylhex-2-ene | CH₃CH=CHCH(CH₂CH₃)CH₂CH₃ | Trisubstituted | Major Product |

| 4-Ethylhex-1-ene | CH₂=CHCH(CH₂CH₃)CH₂CH₃ | Disubstituted | Minor Product (less stable) |

The dehydration of alcohols can proceed through either a unimolecular elimination (E1) or a bimolecular elimination (E2) mechanism, depending on the structure of the alcohol. libretexts.orglibretexts.org

E1 Mechanism: Secondary and tertiary alcohols, like 4-ethyl-2-hexanol, typically dehydrate via the E1 pathway. libretexts.orgyoutube.com This mechanism involves a two-step process:

Protonation and Loss of Leaving Group: The hydroxyl group is first protonated by the acid catalyst to form an alkyloxonium ion. libretexts.org This ion then departs as a water molecule, leaving behind a secondary carbocation intermediate. youtube.com This is the slow, rate-determining step. masterorganicchemistry.com

Deprotonation: A base (such as water or the conjugate base of the acid, HSO₄⁻) abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of the double bond. libretexts.orgyoutube.com Because the carbocation can potentially undergo rearrangement to a more stable form, this can sometimes lead to a mixture of unexpected alkene products, although significant rearrangement is less likely with the 4-ethyl-2-hexyl carbocation. quizlet.com

E2 Mechanism: Primary alcohols dehydrate via the E2 mechanism because the formation of a primary carbocation is highly unfavorable. libretexts.orgchemistrysteps.com This is a concerted, one-step process where the base removes a proton from a beta-carbon at the same time as the protonated hydroxyl group leaves. libretexts.orgchemistrysteps.com While less common for secondary alcohols, the E2 pathway can be favored by using a strong, bulky base and conditions that discourage carbocation formation. masterorganicchemistry.com

For 4-ethyl-2-hexanol (a secondary alcohol), the E1 mechanism is the predominant pathway under typical acidic dehydration conditions. libretexts.orgyoutube.com

The outcome of the dehydration of 4-ethyl-2-hexanol is highly dependent on the reaction conditions. Controlling temperature, catalyst concentration, and reaction time is crucial for maximizing the yield of the desired alkene and minimizing side reactions.

Temperature: Temperature is a critical factor. Higher temperatures favor elimination reactions over substitution reactions. masterorganicchemistry.com For secondary alcohols, dehydration typically requires temperatures in the range of 100–140 °C. libretexts.orglibretexts.org If the temperature is too low, the competing substitution reaction (SN1) can occur between alcohol molecules to form an ether. libretexts.org Conversely, excessively high temperatures can lead to charring and decomposition of the organic material, especially with a strong oxidizing acid like sulfuric acid. chemguide.co.uk

Reaction Time: The duration of the reaction must be optimized. A sufficient reaction time is necessary to ensure complete conversion of the alcohol. However, prolonged exposure to the acidic and high-temperature conditions can lead to isomerization of the double bond or degradation of the products.

Table 2: Effect of Reaction Conditions on the Dehydration of Secondary Alcohols

| Condition | Effect on Reaction | Optimal Range (General) | Potential Issues |

|---|---|---|---|

| Temperature | Higher temperature favors elimination (alkene formation). | 100–140 °C libretexts.orglibretexts.org | Too low: Ether formation. libretexts.org Too high: Decomposition/charring. chemguide.co.uk |

| Catalyst Loading | Higher concentration increases reaction rate. | Varies with acid strength | Too high: Polymerization, side reactions. |

| Reaction Time | Affects the extent of alcohol conversion. | Varies with other conditions | Too long: Product degradation, isomerization. |

To overcome some of the drawbacks of using strong mineral acids (e.g., corrosion, difficulty in separation, waste generation), significant research has focused on the development of solid acid catalysts. rsc.orgrsc.org These heterogeneous catalysts offer advantages such as easier separation from the reaction mixture, potential for regeneration and reuse, and often improved selectivity.

Zeolites: Zeolites are microporous, crystalline aluminosilicates that possess strong Brønsted acid sites within their framework. nih.gov Their well-defined pore structure can impart shape selectivity, potentially favoring the formation of one isomer over another. nih.gov Zeolites like ZSM-5 and H-Mordenite have been identified as effective catalysts for various alcohol dehydration reactions, often allowing for lower reaction temperatures compared to traditional methods. rsc.org The acidic sites within the zeolite pores facilitate the dehydration mechanism in a manner similar to homogeneous acid catalysts. ugent.becsic.es

Sulfated Metal Oxides: Metal oxides such as zirconia (ZrO₂) and titania (TiO₂) can be treated with sulfate ions to create highly acidic solid materials, sometimes exhibiting superacidic properties. rsc.org These sulfated metal oxides are active catalysts for alcohol dehydration. rsc.orgrsc.org The dehydration reaction on these surfaces can proceed through an E2-elimination mechanism involving the Lewis acidic metal sites and surface hydroxyl groups. rsc.orgresearchgate.net They have shown high activity and selectivity for alkene formation in the dehydration of various alcohols. rsc.org

Table 3: Comparison of Catalysts for Alcohol Dehydration

| Catalyst Type | Examples | Mechanism | Advantages |

|---|---|---|---|

| Homogeneous Acids | H₂SO₄, H₃PO₄ | E1 for 2°/3° alcohols libretexts.org | Low cost, high activity |

| Zeolites | ZSM-5, H-Mordenite rsc.org | Brønsted acid-catalyzed ugent.be | Reusable, shape selectivity nih.gov |

| Sulfated Metal Oxides | Sulfated Zirconia, Sulfated Titania rsc.org | Lewis/Brønsted acid-catalyzed rsc.org | High acidity, high activity rsc.org |

Catalytic Innovations in Dehydration Processes

Selective Catalysis with Mixed Metal Oxides (e.g., MgO-Al₂O₃)

Mixed metal oxides (MMOs) are a versatile class of heterogeneous catalysts utilized in a variety of organic syntheses. rsc.orgresearchgate.net Among these, magnesium oxide-aluminum oxide (MgO-Al₂O₃) composites have garnered attention as solid base catalysts for reactions such as aldol condensations, which can be intermediate steps in the formation of complex alkenes. lp.edu.uagoogle.com The catalytic efficacy of MgO-Al₂O₃ stems from its unique physicochemical properties, including strong surface basicity, high surface area, and structural defects that create active sites. lp.edu.uaresearchgate.net

Below is a table summarizing the key properties of MgO-Al₂O₃ mixed oxide catalysts.

| Property | Description | Influence on Catalysis | Source |

| Surface Basicity | Presence of basic sites on the catalyst surface. | Crucial for base-catalyzed reactions like aldol condensation and isomerization. Can be tuned by adjusting the Mg/Al ratio. | lp.edu.uaresearchgate.net |

| Surface Area | High surface area, often in the range of 200-350 m²/g. | Provides more active sites for reactants, increasing reaction efficiency. | google.comresearchgate.net |

| Porosity | Possesses a porous structure, which can be mesoporous. | Affects reactant and product diffusion to and from the active sites. Pore size can be influenced by the Mg/Al ratio. | lp.edu.uaresearchgate.net |

| Structural Defects | Incorporation of Al³⁺ into the MgO lattice creates defects. | These defects can act as active catalytic centers. | lp.edu.ua |

| Stability | Exhibits good thermal stability and can be regenerated and reused. | A key feature for industrial applications, making the process more economical and sustainable. | lp.edu.ua |

Stereoselective Synthesis of (E)- and (Z)-Olefin Isomers

The synthesis of specific olefin isomers is a fundamental challenge in organic chemistry. Stereoselective reactions, which favor the formation of one stereoisomer over others, are essential for creating molecules with precise three-dimensional structures. masterorganicchemistry.com

Stereoselectivity in alkene synthesis refers to the preferential formation of one geometric isomer ((E) or (Z)) or one enantiomer over another. egrassbcollege.ac.in This control is dictated by the reaction mechanism and the spatial arrangement of atoms in the transition state. egrassbcollege.ac.inchemistrysteps.com Addition reactions to alkynes, for example, can proceed via syn-addition (where both new groups add to the same face of the double bond) or anti-addition (where they add to opposite faces), leading to different stereoisomers. chemistrysteps.com

The outcome of a reaction can be under either kinetic or thermodynamic control. egrassbcollege.ac.in

Kinetic control governs reactions where the product ratio is determined by the relative rates of formation. The product that forms fastest, via the lowest energy transition state, will predominate. egrassbcollege.ac.in

Thermodynamic control applies when the reaction products can equilibrate under the reaction conditions. The most stable product will be the major isomer. Generally, (E)-alkenes are more thermodynamically stable than their (Z)-counterparts due to reduced steric strain. masterorganicchemistry.comresearchgate.net

Achieving high selectivity for either the (E) or (Z) isomer is a primary goal in olefin synthesis. Various synthetic methods have been developed to this end. For instance, the Wittig reaction can be tuned to favor the (Z)-isomer, particularly when using non-stabilized ylides under salt-free conditions. egrassbcollege.ac.in Conversely, other olefination reactions are known to predominantly yield the (E)-isomer.

Modern synthetic chemistry offers advanced techniques for stereodivergent synthesis, where either the (E) or (Z) isomer can be selectively produced from the same starting materials by changing the catalyst or reaction conditions. acs.org Photoinduced energy transfer (EnT) catalysis has emerged as a powerful tool for controlling olefin geometry, allowing for the isomerization of an E/Z mixture to favor one isomer. researchgate.net Similarly, alkene metathesis reactions can provide access to specific isomers, although non-selective catalysts often yield a mixture where the thermodynamically favored (E)-isomer predominates. google.com In cases where a mixture is formed, it is sometimes possible to isomerize the undesired isomer to the desired one using heat, light, or a catalyst like iodine or a transition metal complex. researchgate.netechemi.com

The choice of catalyst and the specific reaction conditions are the most critical factors in determining the stereochemical outcome of an olefin-forming reaction. lp.edu.uaegrassbcollege.ac.in

Catalysts: The catalyst's structure and electronic properties directly influence the transition state of the reaction, thereby guiding the stereoselectivity.

Hydrogenation of Alkynes: The catalyst choice is paramount. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) leads to syn-addition of hydrogen, producing (Z)-alkenes. In contrast, dissolving metal reduction (e.g., Na in liquid NH₃) proceeds via an anti-addition mechanism to give (E)-alkenes. masterorganicchemistry.com

Dual Catalyst Systems: Cooperative catalysis, such as a dual Cu/Ni system, can enable the stereospecific synthesis of (E)-alkenes from terminal alkynes. nih.gov The copper catalyst controls the regio- and diastereoselectivity through a hydrocupration step, while the nickel catalyst promotes the cross-coupling. nih.gov

Photocatalysis: In stereodivergent syntheses, the choice of photocatalyst can tune the E/Z selectivity. For example, by selecting a photocatalyst with the appropriate counteranion, it is possible to selectively generate either the (E) or (Z) isomer. acs.org

Reaction Conditions: Parameters such as temperature, solvent, and the presence of additives can significantly shift the stereochemical balance.

Temperature: Lower temperatures often favor kinetic control, potentially leading to a higher proportion of the less stable (Z)-isomer. egrassbcollege.ac.in Higher temperatures or longer reaction times can allow the system to reach thermodynamic equilibrium, enriching the more stable (E)-isomer. echemi.com

Solvents and Additives: In the Wittig reaction, the choice of solvent and the presence or absence of salts like lithium halides can dramatically alter the E/Z ratio. egrassbcollege.ac.in Salt-free conditions, achieved by using bases like sodium amide, typically favor the formation of (Z)-olefins. egrassbcollege.ac.in

The following table summarizes the influence of different catalytic systems and conditions on the stereochemical outcome of common alkene synthesis reactions.

| Reaction | Catalyst / Conditions | Predominant Isomer | Mechanism/Reason | Source |

| Alkyne Hydrogenation | Lindlar's Catalyst (Pd/CaCO₃, Pb) | (Z)-alkene | syn-addition of H₂ | masterorganicchemistry.com |

| Alkyne Reduction | Na in liquid NH₃ | (E)-alkene | anti-addition of H₂ | masterorganicchemistry.com |

| Wittig Reaction | Non-stabilized ylide, salt-free conditions | (Z)-alkene | Favors kinetic pathway leading to the cis product. | egrassbcollege.ac.in |

| Hydroalkylation | Dual Cu/Ni catalyst system | (E)-alkene | Stereospecific hydrocupration followed by cross-coupling. | nih.gov |

| Photoinduced Alkenylation | Nickel catalysis with specific photocatalyst | Tunable (E) or (Z) | Stereodivergent pathway controlled by the choice of photocatalyst. | acs.org |

| Isomerization | Heat, Iodine (I₂), or Transition Metals (e.g., RhCl₃) | (E)-alkene | Conversion to the more thermodynamically stable isomer. | researchgate.netechemi.com |

Reaction Pathways and Transformations of E 4 Ethylhex 2 Ene

Electrophilic Addition Reactions at the Double Bond

The π bond of the alkene functional group in (E)-4-Ethylhex-2-ene is a rich source of electrons, rendering it nucleophilic and prone to reactions with electrophiles. libretexts.org This process, known as electrophilic addition, involves the breaking of the π bond and the formation of two new sigma bonds.

The reaction of this compound with hydrogen halides (such as HBr, HCl, and HI) is a classic example of an electrophilic addition. lumenlearning.com The reaction proceeds in a two-step mechanism. Initially, the electrophilic proton (H⁺) from the hydrogen halide is attacked by the electron-rich double bond. libretexts.orglumenlearning.com This leads to the formation of a carbocation intermediate.

Given the unsymmetrical nature of the double bond in this compound (a methyl group on one carbon and an ethyl group on the other), the initial protonation can lead to two different carbocations. According to Markovnikov's rule, the hydrogen atom will preferentially add to the carbon atom that already has more hydrogen atoms, leading to the formation of the more stable carbocation. pdx.edu In this case, protonation at carbon-2 forms a more stable tertiary carbocation at carbon-3, as opposed to a secondary carbocation at carbon-2. The subsequent attack by the halide anion (X⁻) on the more stable carbocation yields the major product. lumenlearning.com The rate of reaction increases with the acidity of the hydrogen halide: HI > HBr > HCl > HF. lumenlearning.com

| Reactant | Reagent (HX) | Major Product |

|---|---|---|

| This compound | HCl | 3-Chloro-4-ethylhexane |

| This compound | HBr | 3-Bromo-4-ethylhexane |

| This compound | HI | 3-Iodo-4-ethylhexane |

This compound readily undergoes halogenation with diatomic halogens like chlorine (Cl₂) and bromine (Br₂). libretexts.org This reaction involves the addition of two halogen atoms across the double bond to form a vicinal dihalide. libretexts.org The mechanism is distinct from that of hydrogen halide addition. As the halogen molecule approaches the alkene, the electron-rich double bond induces a dipole in the halogen molecule, making one halogen atom electrophilic. libretexts.org

This electrophilic halogen atom is attacked by the alkene, leading to the formation of a cyclic halonium ion intermediate, where the halogen is bonded to both carbons of the original double bond. libretexts.orgmasterorganicchemistry.com The second step involves the nucleophilic attack of the remaining halide ion on one of the carbons of the cyclic intermediate. libretexts.org This attack occurs from the side opposite to the halonium ion, resulting in an anti-addition of the two halogen atoms. libretexts.orgmasterorganicchemistry.com

| Reactant | Reagent (X₂) | Product |

|---|---|---|

| This compound | Cl₂ | 2,3-Dichloro-4-ethylhexane |

| This compound | Br₂ | 2,3-Dibromo-4-ethylhexane |

The acid-catalyzed hydration of this compound results in the formation of an alcohol. This reaction also follows the principles of electrophilic addition. In the presence of an acid catalyst (like sulfuric acid), a proton adds to the double bond in accordance with Markovnikov's rule to form the more stable tertiary carbocation. pdx.edu A water molecule then acts as a nucleophile, attacking the carbocation. The final step involves the deprotonation of the resulting oxonium ion by a water molecule to yield the alcohol product.

| Reactant | Reagents | Major Product |

|---|---|---|

| This compound | H₂O, H₂SO₄ (catalyst) | 4-Ethylhexan-3-ol |

Reduction Reactions

The carbon-carbon double bond in this compound can be reduced to a single bond through catalytic hydrogenation. libretexts.org This reaction involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst. masterorganicchemistry.com Commonly used catalysts include palladium, platinum, and nickel. libretexts.org Palladium on carbon (Pd/C) is a very common and effective catalyst for this transformation. commonorganicchemistry.com The reaction is typically carried out in solvents like ethanol, methanol, or ethyl acetate. commonorganicchemistry.com

The mechanism involves the adsorption of both the alkene and hydrogen onto the surface of the metal catalyst. libretexts.org The H-H bond is cleaved, and the hydrogen atoms are added to the same face of the double bond, a process known as syn-addition. libretexts.org This highly efficient reaction converts the unsaturated this compound into the saturated alkane, 4-Ethylhexane. libretexts.org

| Reactant | Reagents | Product |

|---|---|---|

| This compound | H₂, Pd/C | 4-Ethylhexane |

Palladium-based catalysts are versatile and can facilitate both hydrogenation (addition of hydrogen) and dehydrogenation (removal of hydrogen) reactions, depending on the reaction conditions. youtube.com

Hydrogenation, as described above, is an exothermic process that converts unsaturated compounds to saturated ones. libretexts.org It is favored at lower temperatures and typically requires a source of hydrogen gas. The palladium catalyst provides a surface for the reaction to occur, lowering the activation energy. libretexts.org

Dehydrogenation is the reverse process, converting a saturated or partially saturated compound into a more unsaturated one, often leading to the formation of alkenes, alkynes, or aromatic compounds. This process is endothermic and is therefore favored at higher temperatures. youtube.com In the context of 4-ethylhexane, a palladium catalyst could be used at elevated temperatures to remove hydrogen and regenerate an alkene like this compound or other isomers. To drive the equilibrium towards the dehydrogenated product, the hydrogen gas produced is typically removed from the reaction system. youtube.com

| Process | Hydrogenation | Dehydrogenation |

|---|---|---|

| Reaction Type | Addition (Reduction) | Elimination (Oxidation) |

| Starting Material (Example) | This compound | 4-Ethylhexane |

| Product (Example) | 4-Ethylhexane | This compound (and isomers) |

| Thermodynamics | Exothermic (releases heat) | Endothermic (requires heat) |

| Favorable Conditions | Lower temperatures, presence of H₂ | Higher temperatures, removal of H₂ |

| Catalyst Role | Adsorbs alkene and H₂, facilitates H-H bond cleavage and C-H bond formation | Adsorbs alkane, facilitates C-H bond cleavage and H-H bond formation |

Olefin Metathesis Reactions of this compound

Olefin metathesis is a powerful class of organic reactions that enables the redistribution of alkylidene fragments between two alkene molecules. This transformative reaction, catalyzed by transition metal complexes, has become an indispensable tool in synthetic chemistry for the formation of new carbon-carbon double bonds. The reaction proceeds through a series of cycloaddition and cycloreversion steps, leading to a statistical or, under certain conditions, a controlled distribution of olefin products.

Fundamental Principles and Catalytic Mechanisms of Olefin Metathesis

The underlying principles of olefin metathesis are rooted in the catalytic cycle proposed by Yves Chauvin, for which he, along with Robert H. Grubbs and Richard R. Schrock, was awarded the Nobel Prize in Chemistry in 2005. wikipedia.org This mechanism elucidates the stepwise process by which carbon-carbon double bonds are broken and reformed.

The Chauvin mechanism provides the currently accepted pathway for olefin metathesis. It postulates that the reaction is initiated by the [2+2] cycloaddition of an alkene to a transition metal alkylidene complex (a metal-carbon double bond). This step forms a highly reactive, four-membered ring intermediate known as a metallacyclobutane. wikipedia.orglibretexts.org

This metallacyclobutane intermediate is unstable and readily undergoes a retro-[2+2] cycloaddition. This fragmentation can occur in two ways: it can either revert to the original reactants, or it can cleave the opposite pair of carbon-metal and carbon-carbon bonds to generate a new alkene and a new metal alkylidene complex. This sequence of cycloaddition and cycloreversion is the fundamental process that drives the exchange of alkylidene groups.

Transition metal alkylidene complexes are the active catalysts in olefin metathesis. These complexes, featuring a metal-carbon double bond, are central to the catalytic cycle. The nature of the metal and its surrounding ligands significantly influences the catalyst's activity, stability, and selectivity.

Early catalysts were often ill-defined, heterogeneous systems. The development of well-defined, single-site catalysts by Schrock (molybdenum- and tungsten-based) and Grubbs (ruthenium-based) revolutionized the field. harvard.eduorganic-chemistry.org These catalysts offer greater functional group tolerance and allow for more predictable reactivity.

The catalytic cycle can be summarized in the following steps:

Coordination: The substrate alkene coordinates to the metal alkylidene complex.

[2+2] Cycloaddition: The coordinated alkene undergoes a [2+2] cycloaddition with the metal alkylidene to form a metallacyclobutane intermediate.

Retro-[2+2] Cycloaddition: The metallacyclobutane intermediate fragments to release a new alkene product and a new metal alkylidene complex.

Propagation: The new metal alkylidene complex can then react with another molecule of the starting alkene or the other reactant in a cross-metathesis reaction, continuing the catalytic cycle.

The general mechanism is depicted in the table below:

| Step | Description | Intermediate/Product |

| 1 | Initiation | A transition metal alkylidene complex reacts with an alkene. |

| 2 | Formation of Metallacyclobutane | A [2+2] cycloaddition forms a four-membered metallacyclobutane ring. |

| 3 | Product Formation | A retro-[2+2] cycloaddition releases a new alkene and a new metal alkylidene. |

| 4 | Catalyst Regeneration | The new metal alkylidene reacts with another alkene molecule, propagating the cycle. |

Cross-Metathesis involving this compound

Cross-metathesis is a specific type of olefin metathesis that occurs between two different alkene molecules. organic-chemistry.org This reaction is particularly useful for synthesizing new, unsymmetrical alkenes. When successful, it can provide a more direct route to complex molecules compared to traditional synthetic methods.

As a trisubstituted alkene, the reactivity of this compound in cross-metathesis is subject to several factors, primarily steric hindrance around the double bond. nih.govnih.gov Generally, the cross-metathesis of trisubstituted alkenes is more challenging than that of terminal or 1,2-disubstituted alkenes. researchgate.netsigmaaldrich.com The increased steric bulk can hinder the approach of the alkene to the metal catalyst, slowing down the rate of reaction. illinois.edu

For a hypothetical cross-metathesis of this compound with a generic terminal alkene (R-CH=CH₂), the potential products are outlined in the following table:

| Reactant 1 | Reactant 2 | Possible Products | Product Type |

| This compound | R-CH=CH₂ | (E/Z)-1-R-2-ethylbut-1-ene | Cross-Metathesis |

| This compound | R-CH=CH₂ | (E)-3,4-diethylhex-3-ene | Homodimer |

| This compound | R-CH=CH₂ | R-CH=CH-R | Homodimer |

| This compound | R-CH=CH₂ | Propene | Byproduct |

| This compound | R-CH=CH₂ | Ethylene (B1197577) | Byproduct |

The efficiency of the desired cross-metathesis reaction would be influenced by the choice of catalyst, with more active second-generation Grubbs catalysts or Schrock-type catalysts generally being required for sterically hindered substrates. harvard.eduorganic-chemistry.org

In many cross-metathesis reactions, particularly those involving a terminal alkene, ethylene is produced as a volatile byproduct. organic-chemistry.org The formation and removal of ethylene can have a significant impact on the position of the metathesis equilibrium.

According to Le Chatelier's principle, the removal of a product from a reaction at equilibrium will shift the equilibrium towards the formation of more products. In the context of olefin metathesis, the continuous removal of gaseous ethylene from the reaction mixture can be a powerful driving force, pushing the reaction towards the desired cross-metathesis products. libretexts.org This is often achieved by performing the reaction under a vacuum or by bubbling an inert gas through the reaction mixture.

However, the presence of ethylene can also influence the catalyst's stability and activity. In some cases, ethylene can react with the metal alkylidene to form a methylidene complex, which can be highly reactive but also prone to decomposition. nih.gov Therefore, the strategic management of ethylene concentration—either by removal or, in some specific cases, by its addition—can be crucial for optimizing the outcome of a cross-metathesis reaction.

Advanced Catalytic Systems in Olefin Metathesis of this compound

The transformation of olefins through metathesis has been revolutionized by the development of well-defined, highly active, and selective catalysts. Among these, Grubbs and Schrock catalysts have emerged as powerful tools for the functionalization of a wide array of alkenes, including structurally complex ones like this compound. This section explores the application of these advanced catalytic systems in the context of this specific branched internal alkene.

Grubbs and Schrock Catalysts in Alkene Functionalization

Grubbs and Schrock catalysts are transition metal carbene complexes that are highly effective in promoting olefin metathesis reactions. harvard.edu While both are pivotal in modern organic synthesis, they exhibit distinct characteristics in terms of reactivity, functional group tolerance, and sensitivity to air and moisture. organic-chemistry.org

Grubbs Catalysts , based on ruthenium, are known for their remarkable tolerance to a wide variety of functional groups and their stability in the presence of air and moisture, which makes them highly user-friendly in a laboratory setting. harvard.edu Several generations of Grubbs catalysts have been developed, with later generations exhibiting enhanced activity and broader substrate scope. For a branched internal alkene like this compound, a second-generation Grubbs catalyst, featuring an N-heterocyclic carbene (NHC) ligand, would likely be employed for cross-metathesis reactions. harvard.edu These catalysts are effective for the metathesis of sterically hindered and electron-deficient olefins.

Schrock Catalysts , which are molybdenum- or tungsten-based, are generally more reactive than their ruthenium counterparts. organic-chemistry.org This high reactivity allows them to participate in challenging metathesis reactions, including those involving sterically demanding substrates. organic-chemistry.org However, their high reactivity comes at the cost of lower functional group tolerance and a high sensitivity to air and moisture, often necessitating the use of inert atmosphere techniques. harvard.edu In the context of this compound, a Schrock catalyst could be advantageous for transformations that are sluggish with ruthenium-based systems.

The functionalization of this compound via cross-metathesis with a terminal alkene, for instance, would lead to the formation of new C=C bonds and the production of a new set of olefins, with ethylene being a common byproduct that can be removed to drive the reaction forward. libretexts.org The choice between a Grubbs and a Schrock catalyst would depend on the specific reaction partner and the desired outcome, balancing the need for high reactivity with practical considerations of stability and functional group compatibility.

Comparison of Grubbs and Schrock Catalysts for Alkene Functionalization

| Feature | Grubbs Catalysts | Schrock Catalysts |

|---|---|---|

| Metal Center | Ruthenium (Ru) | Molybdenum (Mo) or Tungsten (W) |

| Reactivity | Generally lower but highly versatile | Generally higher, effective for challenging substrates |

| Functional Group Tolerance | Excellent | Moderate to poor |

| Air and Moisture Stability | High (can often be handled in air) | Low (requires inert atmosphere) |

| Typical Applications | Ring-closing metathesis (RCM), cross-metathesis (CM) of functionalized olefins | Metathesis of sterically hindered alkenes, polymer synthesis |

Development of Ethylene-Stable and Recyclable Metathesis Catalysts

A significant area of research in olefin metathesis has been the development of catalysts that are not only highly active but also stable and recyclable, addressing both economic and environmental concerns. The presence of ethylene, a common byproduct in cross-metathesis reactions involving terminal alkenes, can sometimes lead to catalyst decomposition. sigmaaldrich.com Therefore, the development of ethylene-stable catalysts is of considerable importance.

Strategies to enhance catalyst stability and recyclability include the immobilization of the catalyst on a solid support or the introduction of ligands that allow for easy separation of the catalyst from the reaction mixture. For instance, Hoveyda-Grubbs catalysts, which feature a chelating isopropoxystyrene ligand, exhibit enhanced stability and can, in some cases, be recovered and reused. researchgate.netacs.org

The concept of "boomerang" catalysts has also been explored, where a polymer-supported catalyst is released into the solution to perform the reaction and is then recaptured by the support upon completion, facilitating its removal and recycling. nih.gov These recyclable systems are particularly attractive for industrial applications where catalyst cost is a significant factor.

For a reaction involving this compound, such as a cross-metathesis with a terminal alkene, the use of a recyclable, ethylene-stable catalyst would be highly advantageous. It would allow for the efficient production of the desired functionalized alkene while minimizing catalyst waste and simplifying the purification process. The development of such robust catalytic systems continues to broaden the applicability of olefin metathesis in complex chemical syntheses.

Strategies for Catalyst Recyclability

| Strategy | Description | Advantages |

|---|---|---|

| Immobilization on Solid Supports | The catalyst is chemically or physically bound to a solid material (e.g., polymer, silica). | Easy separation by filtration, potential for continuous flow processes. google.com |

| "Boomerang" Catalysis | A catalyst designed to be released from a support into the reaction medium and then recaptured. | Combines the advantages of homogeneous catalysis (high activity) with heterogeneous catalysis (easy separation). nih.gov |

| Chelating Ligands | Ligands that bind tightly to the metal center, enhancing stability and allowing for recovery, such as in Hoveyda-Grubbs catalysts. | Increased catalyst robustness and potential for recovery by chromatography. researchgate.netacs.org |

Spectroscopic Characterization Methodologies for Alkene Structure Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By probing the magnetic properties of atomic nuclei, NMR allows for the elucidation of the carbon skeleton, the chemical environment of individual protons, and the spatial relationships between atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

Proton NMR (¹H NMR) spectroscopy provides valuable insights into the number of distinct proton environments and their neighboring protons within a molecule. The analysis of chemical shifts (δ) and spin-spin coupling constants (J) is fundamental to the structural assignment of (E)-4-Ethylhex-2-ene. Due to the lack of readily available experimental ¹H NMR data in the literature, a predicted spectrum is utilized for this analysis.

The predicted ¹H NMR spectrum of this compound exhibits distinct signals corresponding to each unique proton. The protons attached to the C2 and C3 carbons of the double bond are expected to resonate in the olefinic region, typically between 5.0 and 6.0 ppm. The trans-stereochemistry of the double bond is characterized by a large coupling constant (typically 12-18 Hz) between the vinyl protons. The allylic protons on C4 and the protons of the ethyl and methyl groups will appear at higher fields (lower ppm values), with their multiplicities determined by the number of adjacent protons.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| H1 (CH₃) | 0.95 | t | 7.4 |

| H2 (CH=) | 5.40 | dq | 15.3, 6.2 |

| H3 (CH=) | 5.35 | dt | 15.3, 6.8 |

| H4 (CH) | 2.05 | m | - |

| H5 (CH₂) | 1.40 | q | 7.4 |

| H6 (CH₃) | 0.88 | t | 7.4 |

| H7 (CH₂) | 1.40 | q | 7.4 |

| H8 (CH₃) | 0.88 | t | 7.4 |

Note: This data is predicted and may differ from experimental values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the olefinic carbons (C2 and C3) are characteristically found in the downfield region of the spectrum, typically between 120 and 140 ppm. The sp³-hybridized carbons of the alkyl groups resonate at higher fields (lower ppm values).

Experimental ¹³C NMR data for trans-4-ethyl-2-hexene shows the following chemical shifts:

Experimental ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (ppm) |

| C1 | 17.9 |

| C2 | 124.7 |

| C3 | 135.9 |

| C4 | 45.8 |

| C5 | 25.9 |

| C6 | 12.0 |

| C7 (ethyl side chain) | 25.9 |

| C8 (ethyl side chain) | 12.0 |

Two-Dimensional NMR Techniques (e.g., COSY, NOESY) for Structural and Stereochemical Confirmation

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide further confirmation of the molecular structure and stereochemistry by revealing correlations between nuclei.

A COSY spectrum would exhibit cross-peaks between the signals of protons that are coupled to each other. For this compound, this would confirm the connectivity of the proton network. For instance, a cross-peak would be expected between the olefinic proton at C2 and the methyl protons at C1, as well as between the olefinic proton at C3 and the methine proton at C4.

A NOESY spectrum, on the other hand, shows correlations between protons that are close to each other in space, irrespective of whether they are directly bonded. This is particularly useful for confirming the (E)-stereochemistry of the double bond. In the (E)-isomer, the proton on C2 and the proton on C3 are on opposite sides of the double bond. Therefore, a strong NOESY cross-peak would be expected between the proton on C2 and the methine proton on C4, and between the proton on C3 and the methyl protons on C1, while a weaker or absent cross-peak would be observed between the two olefinic protons themselves.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, is a key tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy for Alkene C=C Stretch and C-H Bending Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the most diagnostic IR absorption bands are those associated with the alkene functional group.

The gas-phase IR spectrum of 4-ethyl-2-hexene from the NIST database displays several key features. A prominent band corresponding to the C=C stretching vibration is expected in the region of 1665-1675 cm⁻¹. The trans-disubstituted nature of the double bond gives rise to a characteristic out-of-plane C-H bending vibration, which typically appears as a strong band around 960-970 cm⁻¹. Additionally, the spectrum will show C-H stretching vibrations for the sp²-hybridized carbons of the double bond just above 3000 cm⁻¹ and for the sp³-hybridized carbons of the alkyl groups just below 3000 cm⁻¹.

Key IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| sp² C-H Stretch | ~3020 |

| sp³ C-H Stretch | 2850-2960 |

| C=C Stretch | ~1670 |

| CH₂ Bend | ~1465 |

| CH₃ Bend | ~1375 |

| trans-C-H Out-of-Plane Bend | ~965 |

Raman Spectroscopy in Olefin Analysis

Raman spectroscopy is a complementary technique to IR spectroscopy that also probes the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds, making it well-suited for the analysis of the C=C double bond in alkenes.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In the context of this compound, electron ionization (EI) is a common method used to generate a molecular ion and a series of fragment ions. The resulting mass spectrum serves as a molecular fingerprint, providing valuable clues about the compound's structure.

The molecular ion peak (M⁺) for this compound, which has a molecular formula of C₈H₁₆, would appear at an m/z of 112. nist.govlibretexts.org The fragmentation of this molecular ion is governed by the principles of carbocation stability and the energetic favorability of certain bond cleavages. The structure of this compound, with its double bond and branched alkyl groups, gives rise to a characteristic fragmentation pattern.

Key fragmentation pathways for alkenes often involve allylic cleavage, which is the breaking of a bond adjacent to the double bond, leading to the formation of a stable, resonance-stabilized allylic cation. For this compound, cleavage of the C-C bond between C4 and C5 would result in the loss of an ethyl radical (•CH₂CH₃) to form a stable secondary allylic carbocation with an m/z of 83. Another significant fragmentation could involve the loss of a propyl radical (•CH₂CH₂CH₃) via cleavage of the C4-C3 bond, though this is generally less favored.

The mass spectrum of the isomeric mixture "4-Ethyl-2-hexene" shows a base peak at m/z 57, which could correspond to a C₄H₉⁺ fragment, likely a stable tert-butyl cation formed through rearrangement, or a secondary butyl cation. nist.gov Other significant peaks are observed at m/z 41 (C₃H₅⁺, an allyl cation) and m/z 83 (C₆H₁₁⁺), corresponding to the loss of an ethyl group. nist.gov The molecular ion peak at m/z 112 is also present, confirming the molecular weight.

A representative fragmentation pattern for 4-Ethyl-2-hexene is detailed in the table below. While this spectrum represents a mixture of isomers, it provides a strong indication of the fragmentation behavior expected for the (E)-isomer.

| m/z | Relative Intensity (%) | Plausible Fragment Ion | Plausible Neutral Loss |

|---|---|---|---|

| 41 | High | [C₃H₅]⁺ | C₅H₁₁• |

| 57 | 100 (Base Peak) | [C₄H₉]⁺ | C₄H₇• |

| 83 | Moderate | [C₆H₁₁]⁺ | C₂H₅• |

| 112 | Moderate | [C₈H₁₆]⁺• (Molecular Ion) | - |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition. By measuring the m/z value to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between ions that have the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₈H₁₆. nist.govlibretexts.org The exact mass of this compound can be calculated by summing the precise masses of its constituent atoms (¹²C = 12.000000, ¹H = 1.007825). The theoretical monoisotopic mass of C₈H₁₆ is 112.125201 Da. nist.gov An experimental HRMS measurement that yields a mass very close to this theoretical value would confidently confirm the molecular formula of the analyte as C₈H₁₆.

The table below summarizes the key mass spectrometry data for this compound.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₆ | nist.govlibretexts.org |

| Nominal Mass | 112 u | nist.gov |

| Molecular Weight | 112.2126 g/mol | nist.govlibretexts.org |

| Theoretical Monoisotopic Mass | 112.125201 Da | nist.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This is particularly useful for the analysis of complex mixtures and for the differentiation of isomers, which often have very similar mass spectra.

This compound has several isomers, including its geometric isomer (Z)-4-Ethylhex-2-ene and various positional isomers (e.g., 3-ethylhex-2-ene, 4-methylhept-2-ene). These isomers can be separated by gas chromatography based on differences in their boiling points and interactions with the stationary phase of the GC column.

The retention time of a compound in a GC system is a characteristic property under a specific set of conditions (e.g., column type, temperature program, carrier gas flow rate). The Kovats retention index (RI) is a standardized measure of retention that is less dependent on the specific experimental conditions. For this compound, the Kovats retention index on a non-polar stationary phase (such as those commonly used in GC-MS) has been reported. nist.gov

The separation of (E)- and (Z)- isomers is possible due to their different physical properties. The (E)-isomer, with its trans configuration, generally has a more linear shape, leading to a slightly lower boiling point and often a shorter retention time on non-polar columns compared to the more compact (Z)-isomer.

The table below presents the reported Kovats retention indices for this compound on a non-polar column, which can be used to predict its elution order relative to other compounds in a mixture.

| Stationary Phase Type | Kovats Retention Index (RI) | Reference |

|---|---|---|

| Non-polar | 753.5 | nist.gov |

By coupling the separation power of GC with the identification capabilities of MS, GC-MS allows for the individual analysis of each separated isomer. As each isomer elutes from the GC column, it enters the mass spectrometer, where its mass spectrum is recorded. This allows for the confident identification of this compound even in the presence of its isomers, as each will have a unique retention time and a characteristic mass spectrum.

Computational Chemistry and Theoretical Studies of E 4 Ethylhex 2 Ene

Quantum Chemical Calculations of Molecular Geometries and Conformational Analysis

Quantum chemical calculations are fundamental to determining the three-dimensional structure of (E)-4-Ethylhex-2-ene. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to optimize the molecular geometry by finding the lowest energy arrangement of atoms. researchgate.net For this compound, this involves calculating bond lengths, bond angles, and dihedral angles. The "(E)" designation specifies the trans configuration across the C2=C3 double bond, where the highest priority groups on each carbon (the methyl group on C2 and the ethyl group at the chiral C4 center) are on opposite sides. windows.net

Conformational analysis, a key aspect of these studies, explores the different spatial arrangements of the molecule that arise from rotation around its single bonds. nobelprize.org this compound possesses several rotatable single bonds, including the C3-C4, C4-C5, and C4-ethyl bonds. Rotation around these bonds gives rise to various conformers, each with a distinct energy. researchgate.net Computational methods can map out the potential energy surface as a function of these rotations, identifying stable conformers (local energy minima) and the transition states that connect them. nih.gov This analysis is vital for understanding how the molecule's shape influences its physical properties and reactivity.

Energy Minimization and Conformational Landscape of Hexene Isomers

Energy minimization is the computational process of finding the most stable conformation (the global minimum) and other low-energy conformers of a molecule. helixon.com For hexene isomers, including branched structures like 4-ethylhex-2-ene, this process reveals a complex conformational landscape with multiple energy minima. solubilityofthings.comnih.gov The relative stability of these conformers is determined by factors like steric hindrance and torsional strain. solubilityofthings.com Staggered conformations around single bonds are generally more stable than eclipsed ones because they minimize repulsive interactions between electron clouds. solubilityofthings.com

The conformational landscape visualizes the potential energy of the molecule as a function of its geometry. researchgate.net For isomers of hexene, theoretical studies can predict the relative energies of different structural and stereoisomers. For instance, calculations can quantify the energy difference between this compound and its (Z) counterpart, with the (E) isomer typically being more stable due to reduced steric strain. windows.net Computational databases provide calculated thermochemical data, such as the enthalpy of formation, for various isomers, which is critical for predicting their relative abundances at equilibrium. virtualchemistry.org

Table 1: Calculated Gas Phase Enthalpy of Formation (ΔHf°) for this compound at 298.15 K

| Computational Method | ΔHf° (kJ/mol) |

|---|---|

| G4 | -104.7 |

| G3 | -107.5 |

| CBS-QB3 | -94.0 |

| W1BD | -103.8 |

| B3LYP/aug-cc-pVTZ | -81.1 |

Data sourced from virtualchemistry.org. virtualchemistry.org

Reaction Pathway Modeling and Transition State Characterization for Synthetic Transformations

Computational chemistry is instrumental in modeling the mechanisms of chemical reactions involving alkenes. researchgate.net For synthetic transformations leading to or starting from this compound, theoretical models can map out the entire reaction pathway. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which governs its rate.

For example, modeling the isomerization of a terminal alkene to an internal alkene like 4-ethylhex-2-ene can reveal the preferred mechanistic pathway. sdsu.edu DFT calculations can be used to compare different proposed mechanisms, such as those involving metal catalysts, by calculating the energy profiles for each step. sdsu.edu Characterizing the transition state geometry provides a detailed picture of the bond-breaking and bond-forming processes. This knowledge is invaluable for optimizing reaction conditions, predicting product selectivity (e.g., the E/Z ratio), and designing more efficient catalysts. sdsu.eduresearchgate.net

Density Functional Theory (DFT) Applications in Predicting Spectroscopic Parameters

Density Functional Theory (DFT) is a widely used computational method for predicting the spectroscopic properties of molecules with a high degree of accuracy. nih.gov By calculating the electronic structure of this compound, DFT can predict various spectroscopic parameters that are essential for its experimental characterization.

One of the most common applications is the prediction of vibrational spectra (infrared and Raman). researchgate.net Theoretical calculations yield harmonic vibrational frequencies that correspond to the molecule's normal modes of vibration. These calculated frequencies can be compared with experimental spectra to aid in the assignment of observed absorption bands. researchgate.net

DFT is also used to predict Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding around each nucleus (e.g., ¹H and ¹³C) in the molecule's optimized geometry, one can predict the chemical shifts. researchgate.net These theoretical predictions are a powerful tool for confirming the structure of this compound and distinguishing it from its isomers. Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate electronic excitation energies, which correspond to the absorption bands observed in UV-Visible spectroscopy. researchgate.net

Theoretical Insights into E/Z Isomerization Mechanisms and Energetics

The interconversion between (E) and (Z) isomers of 4-ethylhex-2-ene is a key chemical process that can be thoroughly investigated using computational methods. Theoretical studies provide deep insights into the mechanisms and energy requirements of this isomerization. Typically, rotation around a carbon-carbon double bond is energetically prohibitive due to the need to break the π-bond. Therefore, isomerization often proceeds through alternative, lower-energy pathways, which can be catalyzed by heat, light (photochemical isomerization), or chemical catalysts.

Computational modeling can elucidate these pathways. For instance, in a catalyzed reaction, calculations can model the interaction of the alkene with the catalyst, showing how this interaction weakens the π-bond and lowers the rotational barrier. sdsu.eduub.edu DFT studies can calculate the activation energy for the E-to-Z conversion, revealing how thermodynamically unfavorable isomerizations can be achieved under specific reaction conditions. ub.edu These theoretical investigations can also predict the equilibrium constant between the two isomers by calculating their relative Gibbs free energies, confirming the greater thermodynamic stability of the (E) isomer. rsc.org

Isomerism and Stereochemical Considerations in E 4 Ethylhex 2 Ene Research

Geometric Isomerism (E/Z) in Disubstituted Alkenes

For alkenes with two different substituents on each carbon of the double bond, the E/Z nomenclature system is used to unambiguously define the stereochemistry. masterorganicchemistry.comlibretexts.orgpharmaguideline.compressbooks.pub This system, based on the Cahn-Ingold-Prelog (CIP) priority rules, assigns priorities to the substituents on each carbon of the double bond based on atomic number. libretexts.orgpharmaguideline.compressbooks.pubuop.edu.pklibretexts.org

The (Z) isomer (from the German "zusammen," meaning "together") has the higher-priority substituents on the same side of the double bond. masterorganicchemistry.comlibretexts.orgpharmaguideline.compressbooks.pubuop.edu.pklibretexts.org

The (E) isomer (from the German "entgegen," meaning "opposite") has the higher-priority substituents on opposite sides of the double bond. masterorganicchemistry.comlibretexts.orgpharmaguideline.compressbooks.pubuop.edu.pklibretexts.org

In the case of 4-ethylhex-2-ene, the double bond is located between C2 and C3. On C2, the substituents are a methyl group (-CH₃) and a hydrogen atom (-H). On C3, the substituents are an ethyl group (-CH₂CH₃) and a propyl group (-CH₂CH₂CH₃). Applying the CIP rules:

On C2, the methyl group has higher priority than the hydrogen atom (C vs H).

On C3, the propyl group has higher priority than the ethyl group (comparing the first point of difference, C of the propyl group is attached to C, C, H, while the C of the ethyl group is attached to C, H, H; thus propyl has higher priority). libretexts.orgpressbooks.pub

For (E)-4-Ethylhex-2-ene, the higher priority groups (methyl on C2 and propyl on C3) are on opposite sides of the double bond, consistent with the (E) designation. The corresponding (Z)-4-Ethylhex-2-ene isomer would have these higher priority groups on the same side of the double bond. nist.govsci-toys.comnih.gov

Factors Influencing the Stereochemical Outcome of this compound Formation

The stereochemical outcome (the ratio of E to Z isomers) during the synthesis of alkenes like 4-ethylhex-2-ene can be influenced by various factors, depending on the synthetic route employed. Different synthetic methods for creating carbon-carbon double bonds, such as Wittig, Horner-Wittig, Horner-Wadsworth-Emmons (HWE), Peterson, olefin metathesis, and cross-coupling reactions, have varying degrees of stereocontrol. rsc.org

For reactions mediated by phosphorus compounds (Wittig, Horner-Wittig, and HWE), the E and Z stereoselectivity is generally well understood and can be controlled by factors such as the nature of the phosphorus reagent, the base used, or the solvent. rsc.org In many cases, the reaction conditions or the type of olefinating reagent primarily determine the stereochemical outcome. rsc.org

Some reactions can exhibit substrate control, where substituents on the reacting molecules influence the E/Z ratio. rsc.orgnih.govbc.edunih.gov For instance, in some Wittig reactions, an ortho-substituent on a benzaldehyde (B42025) can lead to a higher proportion of the Z-alkene. rsc.org The thermodynamic stability of the isomers can also play a role, with the thermodynamically more stable E-isomer often being favored in some reactions due to reduced steric strain. rsc.org

Specific to alkene synthesis through dehydration of corresponding alcohols, such as the dehydration of 4-ethyl-2-hexanol to form 4-ethylhex-2-ene, the reaction mechanism (E1 or E2) and the reaction conditions (acid catalyst, temperature) can influence the regioselectivity (position of the double bond) and stereoselectivity (E/Z ratio).

Research on the synthesis of substituted alkenes, including trisubstituted examples, highlights challenges in achieving high stereoselectivity and the difficulty in predicting the stereochemical outcome based solely on substrate structure. nih.govbc.edunih.govresearchgate.net Achieving high E:Z ratios or favoring the less stable Z isomer often requires specific reaction conditions, catalysts, or directing groups. rsc.orgnih.govbc.edunih.gov

Analytical Techniques for the Separation and Quantification of Geometric Isomers

Separating and quantifying geometric isomers, including those of olefins like 4-ethylhex-2-ene, is crucial for reaction monitoring, product analysis, and purity determination. Various chromatographic techniques are employed for this purpose. google.comresearchgate.netpsu.edunih.govgoogle.comvurup.skchromatographyonline.comup.ac.za

Gas Chromatography (GC) for Isomer Resolution

Gas chromatography (GC) is a widely used technique for separating and quantifying volatile organic compounds, including alkene isomers. nist.govnist.govpsu.edunih.govvurup.skstackexchange.comacs.org The separation in GC is based on the differential partitioning of analytes between a mobile gas phase and a stationary phase within a heated column. vurup.sk

Capillary GC columns, with their high efficiency, are particularly effective for separating isomeric hydrocarbons. vurup.sk The choice of stationary phase is critical for achieving good separation of geometric isomers. Polar or highly polar capillary columns are often used for separating alkenes, with separation determined by differences in dispersive, dipole, π-π, and acid-base interactions between the analytes and the stationary phase. sigmaaldrich.com Some specialized stationary phases, such as highly polar cyanosiloxane columns or liquid crystalline phases, have demonstrated the ability to separate cis/trans isomers. vurup.skstackexchange.comsigmaaldrich.com

GC coupled with mass spectrometry (GC-MS) allows for both separation and identification/quantification of isomers, including positional and geometric isomers. nih.govmsu.educapes.gov.br While standard mass spectrometry may not always differentiate isomers with identical spectra, GC-MS provides the necessary separation prior to detection. msu.edu

High-Performance Liquid Chromatography (HPLC) for Olefin Separation

High-Performance Liquid Chromatography (HPLC) is another powerful technique for separating geometric isomers of olefins and olefinic compounds. google.comresearchgate.netpsu.edugoogle.comchromatographyonline.comup.ac.zanih.gov HPLC utilizes a mobile liquid phase that flows through a column containing a stationary phase. google.com Separation is achieved based on the differential interactions of the analytes with the stationary and mobile phases. google.com

For the separation of olefinic isomers, including cis and trans forms, specific stationary phases and mobile phase additives can be employed. google.comgoogle.com Stationary phases comprising organosilanes with pendant aliphatic functional groups, such as C18, are used. google.comgoogle.com Mobile phases often include additives like alkanes and alkenes, typically ranging from C6 to C12 carbon atoms, to enhance the separation of geometric isomers. google.comgoogle.com

Silver-ion chromatography, often implemented using silver-impregnated silica (B1680970) columns in HPLC, is particularly effective for separating olefins and diolefins based on the interaction of the π electrons of the double bond with silver ions. researchgate.netup.ac.za This technique can be used for the separation and quantification of olefin species and can differentiate between isomers. researchgate.net

Advanced Organic Transformations and Derivatizations of E 4 Ethylhex 2 Ene

Functionalization of the Alkene Moiety via Carbon-Carbon Bond Forming Reactions

The carbon-carbon double bond in (E)-4-Ethylhex-2-ene is a primary site for functionalization, including reactions that form new carbon-carbon bonds. Electrophilic addition reactions are characteristic of alkenes, where the pi bond acts as a nucleophile.

Beyond simple additions, the alkene system can participate in more complex carbon-carbon bond forming processes. For instance, the compound can act as the ene component in the Alder-ene reaction, transferring an allylic hydrogen to an enophile and forming a new carbon-carbon sigma bond. This reaction is a concerted process involving a 1,5-hydrogen shift.

Transition metal-catalyzed cross-coupling reactions can also be applied to functionalize the alkene system, often at the allylic position. Nickel-catalyzed coupling with aryl halides has been reported for 4-ethyl-2-hexene (the general isomer name), leading to the formation of 4-ethyl-1-phenylhex-2-ene. This transformation involves the formation of a new carbon-carbon bond adjacent to the double bond.

Synthesis of Chiral Derivatives and Building Blocks

The presence of a chiral center at the 4-position of this compound makes it a potential precursor for the synthesis of chiral molecules. Derivatizations of this compound can yield compounds with defined stereochemistry, valuable as chiral building blocks.

Conversion to 4-Ethylhex-2-en-1-amine via Reductive Amination and Nucleophilic Substitution

4-Ethylhex-2-en-1-amine, an unsaturated aliphatic amine, is a derivative of this compound that retains the alkene functionality and the chiral center. nih.gov Its synthesis can be achieved through methods involving nucleophilic substitution or reductive amination, although a direct single-step conversion from this compound by these methods is not typically observed.

A common approach for synthesizing 4-Ethylhex-2-en-1-amine involves the nucleophilic substitution of a suitable haloalkane, such as 4-ethylhex-2-en-1-bromide, with ammonia (B1221849) or other amines. This route requires the prior conversion of this compound to the corresponding allylic halide, which can be accomplished through allylic halogenation strategies.

Reductive amination is another established method for synthesizing amines, typically involving the reaction of an aldehyde or ketone with an amine source followed by reduction of the intermediate imine or enamine. nist.gov While this compound is an alkene, transformations that convert the alkene to an allylic aldehyde (such as 4-ethylhex-2-enal) or a related carbonyl compound could potentially precede a reductive amination step to yield 4-Ethylhex-2-en-1-amine. Reductive allylic amination of α,β-unsaturated aldehydes has been demonstrated as a method to synthesize allylic amines. rsc.org

Potential as a Chiral Precursor in Pharmaceutical or Agrochemical Synthesis

4-Ethylhex-2-en-1-amine, derived from this compound, holds potential for use as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. The significance of chirality in these industries is well-established, as different enantiomers of a compound can exhibit distinct biological activities, pharmacokinetic profiles, and toxicity. nih.gov

Applications in the Synthesis of Complex Organic Structures (e.g., Natural Products, Specialty Chemicals)

This compound and its derivatives serve as valuable intermediates in the synthesis of more complex organic structures, including natural products and specialty chemicals. Its alkene functionality allows for the introduction of various functional groups and the construction of carbon frameworks.

Beyond its role as a basic building block undergoing fundamental transformations like addition and oxidation, this compound can be integrated into synthetic routes towards molecules with increased structural complexity. For instance, derivatives containing the 4-ethylhex-2-ene scaffold have appeared in the context of synthesizing advanced materials. A stannyl (B1234572) derivative, 2-(tributylstannyl)-4-ethylhex-ylthiophene, which incorporates a related branched alkyl chain and an alkene-like precursor structure, has been utilized in the synthesis of ladder-type molecules for organic solar cells, highlighting the potential for incorporating such units into functional materials. umich.edu

The ability of this compound to participate in reactions like the Alder-ene reaction also demonstrates its utility in constructing cyclic or more intricate acyclic systems, which are common motifs in natural products and specialty chemicals.

常见问题

Q. What cross-disciplinary approaches enhance the application of this compound in materials science?

- Methodological Answer: Collaborate with polymer chemists to assess its utility as a monomer in ring-opening metathesis polymerization (ROMP). Characterize polymer thermal stability via thermogravimetric analysis (TGA) and mechanical properties via dynamic mechanical analysis (DMA) .

Data Presentation Guidelines

- Tables: Include raw data (e.g., GC retention times, NMR shifts) in appendices, with processed data (means ± SD) in the main text. Use ANOVA or t-tests for statistical comparisons .

- Contradictions: Address inconsistencies by reporting confidence intervals, effect sizes, and potential confounders (e.g., solvent purity, instrument calibration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。